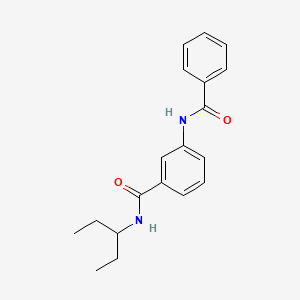![molecular formula C18H25NO4 B5834962 ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)
ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate, also known as compound A, is a novel synthetic compound that has attracted significant attention in the field of pharmaceutical research. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. This leads to a reduction in inflammation and pain. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, the activation of anti-inflammatory pathways such as the NF-κB pathway, and the induction of apoptosis in cancer cells. In addition, ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its broad range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor properties. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several avenues for future research on ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A, which could lead to the development of more targeted therapies. Finally, further studies are needed to determine the safety and efficacy of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A in human clinical trials.
Synthesemethoden
The synthesis of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A involves the reaction of ethyl 4-piperidinecarboxylate with 2,5-dimethylphenol and phosgene. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. This synthetic route has been optimized to yield high purity ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A with good yields.
Wissenschaftliche Forschungsanwendungen
Compound A has been the subject of extensive research in recent years due to its potential applications in the treatment of various diseases. One of the major areas of interest is its anti-inflammatory and analgesic properties. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Another area of research is the anti-tumor activity of ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A. Studies have shown that ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate A can induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. This makes it a promising candidate for the development of novel anti-cancer therapies.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-4-22-18(21)15-7-9-19(10-8-15)17(20)12-23-16-11-13(2)5-6-14(16)3/h5-6,11,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLKFMKNUXHWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)